molecular formula C9H13NO4S B6619684 ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1823313-40-1

ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B6619684
CAS RN: 1823313-40-1
M. Wt: 231.27 g/mol
InChI Key: TUMLQIYQCGLRNB-UHFFFAOYSA-N
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Description

Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS number 1923159-86-7 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities and is found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .

Scientific Research Applications

Nitrogen-Deleting Reagent

EN300-9946778 gained attention as a “nitrogen-deleting” reagent. Developed by Prof. Levin and colleagues at the University of Chicago, this method allows precise skeletal editing of organic molecules by removing nitrogen atoms . Applications range from modifying existing drugs to designing new chemical entities.

properties

IUPAC Name

ethyl 1-methyl-4-methylsulfonylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-4-14-9(11)8-5-7(6-10(8)2)15(3,12)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMLQIYQCGLRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate

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